Welcome to the BenchChem Online Store!
molecular formula C10H11NO2S B8656277 Methyl 4-carbamothioyl-3-methylbenzoate

Methyl 4-carbamothioyl-3-methylbenzoate

Cat. No. B8656277
M. Wt: 209.27 g/mol
InChI Key: GDGSJOAODRHPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07915271B2

Procedure details

To a solution of methyl 4-cyano-3-methylbenzoate (36 mg, 0.205 mmol) in 1,4-dioxane (0.5 mL) and water (0.500 mL), was added sodium hydrogen sulfide (0.019 mL, 0.616 mmol) and triethylamine hydrochloride (170 mg, 1.233 mmol). The reaction mixture was heated at 55° C. overnight. The reaction was allowed to cool and water was added. The mixture was extracted with EtOAc. The combined organic layers were dried (Na2SO4), filtered and the solvent was evaporated in vacuo to give the product as a yellow solid. LCMS calc.=210.1; found=210.2 (M+1)+. 1H NMR (500 MHz, CDCl3) 7.86 (s, 1H); 7.84 (d, J=8.1 Hz, 1H); 7.42 (d, J=7.9 Hz, 1H); 7.16 (s, 2H); 3.93 (s, 3H); 2.51 (s, 3H).
Quantity
36 mg
Type
reactant
Reaction Step One
Name
sodium hydrogen sulfide
Quantity
0.019 mL
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][C:4]=1[CH3:13])#[N:2].[SH2:14].[Na].Cl.C(N(CC)CC)C>O1CCOCC1.O>[NH2:2][C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][C:4]=1[CH3:13])=[S:14] |f:1.2,3.4,^1:14|

Inputs

Step One
Name
Quantity
36 mg
Type
reactant
Smiles
C(#N)C1=C(C=C(C(=O)OC)C=C1)C
Name
sodium hydrogen sulfide
Quantity
0.019 mL
Type
reactant
Smiles
S.[Na]
Name
Quantity
170 mg
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
Quantity
0.5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC(=S)C1=C(C=C(C(=O)OC)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.